Cas no 63681-06-1 (3,5-dimethyl-N-(2-phenylethyl)pyridin-4-amine)

3,5-dimethyl-N-(2-phenylethyl)pyridin-4-amine structure
63681-06-1 structure
Product name:3,5-dimethyl-N-(2-phenylethyl)pyridin-4-amine
CAS No:63681-06-1
MF:C15H18N2
MW:226.316823482513
CID:1667344
PubChem ID:114034

3,5-dimethyl-N-(2-phenylethyl)pyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethyl-N-(2-phenylethyl)pyridin-4-amine
    • 4-pyridinamine, 3,5-dimethyl-N-(2-phenylethyl)-
    • N-Phenethyl-3,5-dimethyl-4-pyridinamine
    • 63681-06-1
    • DTXSID30979977
    • 3,5-Dimethyl-N-(2-phenylethyl)pyridin-4(1H)-imine
    • DB-321244
    • 3,5-Dimethyl-4-phenethylaminopyridine
    • Pyridine, 3,5-dimethyl-4-phenethylamino-
    • Inchi: InChI=1S/C15H18N2/c1-12-10-16-11-13(2)15(12)17-9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,16,17)
    • InChI Key: XTSBEKTYXSJYBV-UHFFFAOYSA-N
    • SMILES: CC1=CN=CC(=C1NCCC2=CC=CC=C2)C

Computed Properties

  • Exact Mass: 226.14714
  • Monoisotopic Mass: 226.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • PSA: 24.92

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